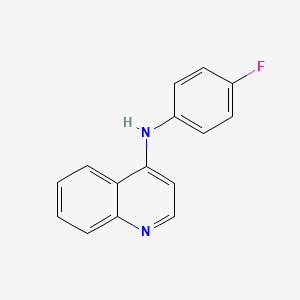

N-(4-fluorophenyl)quinolin-4-amine

Description

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of biological activities. nih.govbiointerfaceresearch.com This privileged scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for the development of new therapeutic agents. nih.govresearchgate.net The versatility of the quinoline ring allows for chemical modifications at various positions, leading to derivatives with enhanced pharmacological properties and diverse therapeutic applications. biointerfaceresearch.comresearchgate.net

The pharmacological significance of quinoline derivatives is extensive, with demonstrated efficacy across multiple disease categories. tandfonline.combenthamscience.com These compounds have been extensively investigated and developed as:

Antimicrobial agents: Including antibacterial, antifungal, and antiviral applications. mdpi.comrsc.org

Anticancer agents: Showing potential by inhibiting tumor growth, suppressing cell migration, and inducing apoptosis. nih.govresearchgate.net

Antimalarial agents: A historical and ongoing area of importance, with famous examples like quinine. biointerfaceresearch.comrsc.org

Anti-inflammatory agents: Exhibiting activity in models of inflammation. benthamscience.comrsc.org

Central Nervous System (CNS) agents: Including anticonvulsant and anti-Alzheimer's potential. nih.govnih.gov

The sustained interest in quinoline chemistry is driven by the scaffold's ability to interact with various biological targets, making it a crucial pharmacophore in modern drug discovery. nih.govjetir.org Researchers continue to explore new synthetic methods, including green chemistry approaches, to create novel quinoline-based molecules with improved therapeutic performance. nih.govrsc.org

Significance of the 4-Aminoquinoline (B48711) Scaffold in Drug Discovery

Among the various classes of quinoline derivatives, the 4-aminoquinoline scaffold holds a position of particular importance in medicinal chemistry. nih.govfrontiersin.org This specific structural motif is the foundation for some of the most well-known antimalarial drugs, including chloroquine (B1663885), hydroxychloroquine, and amodiaquine (B18356). nih.govwikipedia.org The discovery and widespread use of these drugs, particularly chloroquine, marked a significant milestone in the treatment and prevention of malaria. nih.govtaylorandfrancis.com

The mechanism of action for antimalarial 4-aminoquinolines is primarily attributed to their accumulation in the acidic digestive vacuole of the parasite. nih.gov Inside the vacuole, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme that kills the parasite. nih.gov

Beyond its critical role in combating malaria, the 4-aminoquinoline scaffold has proven to be a versatile platform for developing agents against other diseases. nih.govfrontiersin.org Research has demonstrated the potential of 4-aminoquinoline derivatives in a range of therapeutic areas:

Anticancer therapy: Certain derivatives have been investigated as antineoplastic agents. nih.govfrontiersin.org

Anti-inflammatory applications: Compounds like glafenine and floctafenine are based on this scaffold. nih.gov

Antiviral activity: The scaffold has been explored for the development of antiviral drugs. nih.govfrontiersin.org

Leishmaniasis treatment: It is considered a privileged scaffold for designing potential leishmanicidal candidates. frontiersin.org

The continued exploration of structure-activity relationships (SAR) within this class of compounds aims to overcome challenges like drug resistance and to develop new, highly potent therapeutic agents. lstmed.ac.uknih.gov

Research Context of N-(4-fluorophenyl)quinolin-4-amine and Analogues

This compound belongs to the N-aryl-4-aminoquinoline class of compounds, which are being actively investigated for their therapeutic potential. The synthesis of such compounds generally involves the reaction of 4-chloroquinoline with various substituted anilines. The introduction of different aryl groups at the 4-amino position allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Research into N-aryl-4-aminoquinoline analogues has yielded compounds with promising biological activities. For instance, in the pursuit of novel anticancer agents, a series of N'-Substituted methylene-4-(quinoline-4-amino) benzoylhydrazides were synthesized. Within this series, specific compounds demonstrated potent antiproliferative activity against various liver cancer cell lines, including HepG2, SMMC-7721, and Huh7. nih.gov

Similarly, the investigation of 4-[(quinolin-4-yl)amino]benzamide derivatives has identified compounds with significant anti-influenza virus activity. semanticscholar.org One particular derivative, G07, showed potent activity against the influenza A/WSN/33 (H1N1) virus in both cytopathic effect and plaque inhibition assays. semanticscholar.org The structural similarity of these active compounds to this compound underscores the therapeutic potential of this chemical class. The table below summarizes the activity of selected analogues.

| Compound/Analogue | Target/Model | Activity Measurement | Result | Reference |

| Analogue 5h (benzoylhydrazide derivative) | HepG2 cell line | IC₅₀ | 12.6 ± 0.1 µM | nih.gov |

| Analogue 5h (benzoylhydrazide derivative) | SMMC-7721 cell line | IC₅₀ | 9.6 ± 0.7 µM | nih.gov |

| Analogue 5h (benzoylhydrazide derivative) | Huh7 cell line | IC₅₀ | 6.3 ± 0.2 µM | nih.gov |

| Analogue G07 (benzamide derivative) | Influenza A/WSN/33 (H1N1) | EC₅₀ | 11.38 ± 1.89 µM | semanticscholar.org |

| Analogue G07 (benzamide derivative) | Influenza A/WSN/33 (H1N1) | IC₅₀ | 0.23 ± 0.15 µM | semanticscholar.org |

These findings highlight that strategic modifications to the N-aryl substituent of the 4-aminoquinoline scaffold can lead to the discovery of potent agents for diverse diseases, providing a strong rationale for the continued investigation of compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOKVWWNBFPYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-Aminoquinoline (B48711) Derivatives

The synthesis of 4-aminoquinolines, the structural class to which N-(4-fluorophenyl)quinolin-4-amine belongs, has been extensively studied. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

Conventional Synthesis Approaches

The most traditional and widely used method for preparing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction between a 4-haloquinoline, typically 4-chloroquinoline, and an appropriate amine. nih.govfrontiersin.org This reaction is often carried out under thermal conditions. nih.gov Several protocols exist for this transformation, including direct coupling, often facilitated by a base, particularly when using secondary or aryl amines. nih.govfrontiersin.org Another approach involves the use of an acid catalyst, such as hydrochloric acid, which has proven effective for the incorporation of anilines. nih.gov Furthermore, the use of aniline (B41778) hydrochlorides with 4-chloroquinolines can yield the desired products in good yields. nih.gov

Historically significant named reactions for quinoline (B57606) synthesis include the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, Combes, Friedlander, Pfitzinger, and Niementowski syntheses. tandfonline.comresearchgate.net However, these methods often require harsh reaction conditions, such as high temperatures and the use of hazardous reagents, which can be detrimental to the environment. researchgate.nettandfonline.com

A two-step synthesis method has also been employed to create B-ring-substituted 4-hydroxyquinolines, which can then be converted to the corresponding 4-aminoquinolines. ucsf.edu This involves the condensation of an aniline with Meldrum's acid and trimethyl orthoformate, followed by cyclization. ucsf.edu

Microwave-Assisted Synthesis Protocols

To overcome the limitations of conventional heating, such as long reaction times and high energy consumption, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.gov For the synthesis of 4-aminoquinolines, microwave irradiation has been successfully applied to the SNAr reaction of 4,7-dichloroquinoline (B193633) with a variety of amines, including primary and secondary alkylamines, anilines, and N-heterocyclic amines. nih.govfrontiersin.org These reactions, often conducted in solvents like DMSO, can be completed in significantly shorter times (20-30 minutes) and provide good to excellent yields (80-95%). nih.govfrontiersin.org The need for a base is dependent on the nature of the amine nucleophile. nih.govfrontiersin.org

Microwave-assisted synthesis has also been utilized in the preparation of other heterocyclic compounds, demonstrating its broad applicability and efficiency. For instance, 2-amino-4,6-diarylpyrimidines have been synthesized via a two-step microwave-irradiated process. rsc.org

Palladium-Catalyzed Reactions in Quinoline Synthesis

Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, offering a mild and efficient alternative to traditional SNAr chemistry for the synthesis of 4-aminoquinolines. nih.govscispace.com A combination of Pd(OAc)₂ as the catalyst, DPEphos as the ligand, and K₃PO₄ as the base has been identified as a particularly effective system for this transformation. nih.govscispace.com

Palladium-catalyzed reactions have also been instrumental in the synthesis of the quinoline core itself. For example, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines provides access to 4-aminoquinolines. nih.govfrontiersin.org This reaction utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant. nih.govfrontiersin.org Additionally, palladium-catalyzed multicomponent reactions, such as the reaction of ethynylarylamines, aryl iodides, carbon monoxide, and amines, can produce 2-aryl-4-dialkylaminoquinolines. nih.govfrontiersin.org Cascade reactions involving isocyanides and enaminones, catalyzed by palladium complexes, also lead to the formation of 4-aminoquinoline derivatives. nih.gov

The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has been employed in the synthesis of complex quinoline-containing conjugates. mdpi.com This reaction typically involves the coupling of an organic halide with an organoboron compound. mdpi.com

Multi-Component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and the ability to generate diverse molecular libraries. rsc.orgrsc.org

Several MCRs have been developed for the synthesis of the quinoline scaffold. rsc.orgrsc.org For instance, the three-component coupling of an aldehyde, an amine, and an alkyne, often mediated by a Lewis acid like FeCl₃ or Yb(OTf)₃, can produce substituted quinolines. scielo.br The Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid, yields quinoline-4-carboxylic acids. thieme-connect.com MCRs represent a green and efficient pathway to quinoline derivatives, avoiding the need for intermediate purification steps. rsc.org

Synthetic Advancements and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. tandfonline.comresearchgate.net This "green chemistry" approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. tandfonline.comresearchgate.net

In the context of quinoline synthesis, green chemistry principles have been applied through various strategies. The use of greener solvents, such as water and ethanol, has been explored as an alternative to traditional volatile organic solvents. tandfonline.comresearchgate.net Catalyst-free reactions and the use of recoverable and reusable catalysts are also key areas of research. researchgate.net One-pot synthesis strategies, which combine multiple reaction steps into a single operation, further contribute to the efficiency and sustainability of quinoline synthesis. researchgate.net

Microwave-assisted synthesis, as discussed earlier, is also considered a green technique due to its reduced reaction times and energy consumption. researchgate.nettandfonline.com The development of metal-free MCRs and the use of benign catalysts like p-toluenesulfonic acid are further examples of green approaches to quinoline synthesis. tandfonline.comresearchgate.net

Functionalization and Derivatization Strategies

The versatility of the quinoline scaffold allows for a wide range of functionalization and derivatization strategies to explore structure-activity relationships and develop new analogs with improved properties. rsc.orgrsc.org

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of various functional groups onto the quinoline ring. nih.govscilit.com This approach avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical process. nih.gov Transition metal catalysis, particularly with metals like palladium, rhodium, and ruthenium, plays a crucial role in directing the C-H activation to specific positions on the quinoline core. nih.govscilit.comnih.gov For instance, C-H arylation, amination, and etherification have been successfully achieved at various positions of the quinoline ring. nih.govnih.gov

The functionalization can be directed to different positions, such as C2, C3, and C8, by carefully selecting the catalyst, directing group, and reaction conditions. rsc.orgnih.gov For example, N-oxides of quinolines can be used to direct functionalization to the C2 and C8 positions. nih.gov

Introduction of Fluorophenyl Moiety

The introduction of the 4-fluorophenylamino group at the C4 position of the quinoline ring is a critical step in the synthesis of this compound. This is typically achieved through the formation of a C-N bond between a suitable quinoline precursor and 4-fluoroaniline. The primary methods employed for this transformation are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the coupling of a 4-haloquinoline (e.g., 4-chloroquinoline) with 4-fluoroaniline. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity. nih.gov

| Parameter | Typical Conditions for Buchwald-Hartwig Amination |

| Quinoline Substrate | 4-Chloroquinoline, 4-Bromoquinoline |

| Amine Substrate | 4-Fluoroaniline |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room temperature to reflux |

Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds, the Ullmann condensation, can also be employed. organic-chemistry.org This reaction typically requires harsher conditions, including high temperatures, compared to the Buchwald-Hartwig amination. frontiersin.org The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. organic-chemistry.org Modern variations of the Ullmann reaction have been developed that utilize ligands to facilitate the coupling under milder conditions.

| Parameter | Typical Conditions for Ullmann Condensation |

| Quinoline Substrate | 4-Iodoquinoline, 4-Bromoquinoline |

| Amine Substrate | 4-Fluoroaniline |

| Catalyst | CuI, Cu₂O, Copper powder |

| Ligand (optional) | Proline, Diamines |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, NMP, Pyridine (B92270) |

| Temperature | 100-200 °C |

Nucleophilic Aromatic Substitution (SNA_r): This method relies on the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups. nih.govresearchgate.net In the context of this compound synthesis, a 4-haloquinoline (typically 4-chloroquinoline) can react directly with 4-fluoroaniline. researchgate.netnih.gov The quinoline ring itself can activate the C4 position towards nucleophilic attack. The reaction is often carried out at elevated temperatures and can be catalyzed by acids or bases. researchgate.net This approach is frequently used for the synthesis of various 4-aminoquinoline derivatives. nih.govnih.gov

| Parameter | Typical Conditions for Nucleophilic Aromatic Substitution |

| Quinoline Substrate | 4-Chloroquinoline |

| Amine Substrate | 4-Fluoroaniline |

| Solvent | Ethanol, Isopropanol, DMF, Neat |

| Catalyst (optional) | HCl, Et₃N |

| Temperature | Reflux |

Modifications on the Quinoline Ring System

The synthesis of diverse this compound analogs often requires the initial construction of a substituted quinoline core. Several classical named reactions are instrumental in building the quinoline ring system from acyclic precursors. These methods allow for the introduction of various substituents on the benzenoid part of the quinoline nucleus.

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331). synarchive.comwikipedia.orgquimicaorganica.org The reaction proceeds through a Schiff base intermediate, which undergoes thermal cyclization at high temperatures. wikipedia.orgnih.gov The resulting 4-hydroxyquinoline can then be converted to a 4-chloroquinoline, a key intermediate for coupling with 4-fluoroaniline. The choice of substituted anilines as starting materials allows for the introduction of various functional groups onto the quinoline ring. ucsf.edu

Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline-3-carboxylic acid esters from an aniline and an ethoxymethylenemalonate derivative. wikipedia.orgablelab.eumdpi.com The initial condensation is followed by a thermal cyclization. ablelab.euresearchgate.net Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline, which can then be halogenated at the 4-position. This method is particularly useful for synthesizing quinolines with substituents at various positions. ucsf.eduwikipedia.org

Doebner-von Miller Reaction: This reaction allows for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.govrsc.org The reaction is typically catalyzed by strong acids and proceeds through a series of conjugate additions and cyclization-dehydration steps. wikipedia.org This method can be used to prepare quinolines with various substitution patterns, which can then be further functionalized to introduce the 4-amino group. researchgate.net

| Reaction | Starting Materials | Key Intermediate/Product |

| Conrad-Limpach | Substituted Aniline, β-Ketoester | 4-Hydroxyquinoline |

| Gould-Jacobs | Substituted Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

| Doebner-von Miller | Substituted Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted Quinoline |

Side Chain Modifications for Structural Diversity

To explore the structure-activity relationships of this compound derivatives, modifications can be introduced to the side chains of the molecule. This can involve functionalization of either the quinoline ring or the N-phenyl ring after the core structure has been assembled.

Further diversification can be achieved by introducing various substituents onto the quinoline ring system. For instance, after the formation of the this compound scaffold, additional functional groups can be introduced on the quinoline nucleus through electrophilic aromatic substitution or other functional group interconversions, provided the existing groups are compatible with the reaction conditions. Similarly, the 4-fluorophenyl ring can be a site for further modification, although the fluorine atom can influence the reactivity of the ring.

In some synthetic strategies, a precursor to the final side chain is carried through the synthetic sequence and then elaborated in the final steps. For example, a nitro group on the quinoline ring can be reduced to an amine, which can then be acylated, alkylated, or converted to other functionalities. mdpi.comresearchgate.net Similarly, other functional groups can be introduced and transformed to generate a library of analogs with diverse side chains. The synthesis of dihydroquinolines with aminoalkyl side chains has been reported as a strategy to introduce functionalized side chains. nih.gov

Biological Activities and Pharmacological Investigations in Vitro/preclinical

In Vitro Efficacy and Potency Studies

Derivatives of the 4-aminoquinoline (B48711) scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines. In one study, a series of 4-anilinoquinoline derivatives were synthesized and evaluated for their anti-tumor activities. Specifically, 7-fluoro-4-anilinoquinolines showed significant cytotoxicity against BGC-823 (human gastric carcinoma) and HeLa (human cervical cancer) cell lines. nih.gov Several of these compounds exhibited superior or comparable activity to the positive control, gefitinib. nih.gov For instance, compounds 1a-g , 2c , and 2e displayed more potent cytotoxic activities against the BGC-823 cell line than gefitinib. nih.gov The presence of a fluorine atom at the 7-position of the quinoline (B57606) ring appeared to be more favorable for anticancer activity compared to an 8-methoxy substitution. nih.gov

Another study focused on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which were assessed for their antiproliferative effects on a panel of tumor cell lines, including CaCo-2 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and CCRF-CEM (T-lymphoblastoid leukemia), among others. mdpi.com These hybrids demonstrated varying degrees of antiproliferative activity, highlighting the potential of this chemical class. mdpi.com Furthermore, the well-known 4-aminoquinoline antimalarials, chloroquine (B1663885) and hydroxychloroquine, have been investigated in clinical trials for their potential as anticancer agents. mdpi.com

The antiproliferative activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share structural similarities, has also been explored. nih.govmdpi.com These compounds were tested against a panel of 58 cancer cell lines, with some showing significant growth inhibition. nih.gov For example, compound 4e was particularly effective against the CNS cancer cell line SNB-75, while compound 4i showed broad activity against several cell lines including SNB-75, UO-31 (renal cancer), CCRF-CEM, EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer). nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected 4-Anilinoquinoline Derivatives

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| 1a | BGC-823 | 5.31 |

| 1b | BGC-823 | 3.63 |

| 1d | BGC-823 | 4.87 |

| Gefitinib | BGC-823 | 11.10 |

Data sourced from Molecules (2016). nih.gov

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example. hilarispublisher.comyoutube.comnih.gov The core 4-aminoquinoline nucleus is considered essential for antimalarial activity, primarily through its ability to interfere with heme detoxification in the parasite. hilarispublisher.comyoutube.com Research has shown that modifications to this scaffold can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

For instance, novel 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids have been synthesized and evaluated for their antimalarial properties against P. falciparum strains 3D7 and K1. nih.gov These hybrid compounds demonstrated significant antimalarial activities, suggesting that the combination of the quinoline and pyrazole (B372694) pharmacophores contributes to their efficacy. nih.gov Another study reported on quinolin-4(1H)-imines as dual-stage antiplasmodials, with some compounds showing low nanomolar IC50 values against the liver stage of Plasmodium berghei. nih.gov

Furthermore, a novel 4-aminoquinoline chemotype, LDT-623, has been characterized for its multistage antimalarial activity and its ability to circumvent resistance mechanisms associated with PfCRT and PfMDR1 mutations. nih.gov The development of 4-aminoquinoline hydrazone analogues has also yielded compounds with significant antimalarial activity against the multidrug-resistant K1 strain of P. falciparum. nih.gov

The 4-anilinoquinoline scaffold has also been investigated for its potential to inhibit the growth of Mycobacterium tuberculosis (Mtb). A screening of a series of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of Mtb. nih.govnih.gov One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine , which exhibited a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 µM. nih.govnih.gov Structure-activity relationship studies revealed that the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring are key features for anti-Mtb activity. nih.govnih.gov

In a separate study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the Mtb H37Rv strain. nih.gov Two compounds from this series demonstrated MICs comparable to the first-line drug isoniazid, while showing selectivity for the bacillus with no significant toxicity to Vero and HepG2 cells. nih.gov Other related heterocyclic structures, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases, have also shown promising anti-TB activity against both H37Rv and multi-drug-resistant strains of Mtb. mdpi.com

Table 2: Antitubercular Activity of a Selected 4-Anilinoquinoline

| Compound | Mtb Strain | MIC90 (µM) |

|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mtb | 0.63-1.25 |

Data sourced from Bioorganic & Medicinal Chemistry Letters (2019). nih.govnih.gov

Beyond their antiproliferative and antimicrobial activities, 4-anilinoquinolines have been identified as potent inhibitors of certain kinases. Through screening, these compounds were found to be potent and narrow-spectrum inhibitors of cyclin G associated kinase (GAK), a key regulator of viral and bacterial entry into host cells. nih.gov Optimization of the 4-anilinoquinoline structure led to the development of GAK inhibitors with nanomolar activity and high selectivity over other kinases. nih.gov

Additionally, a quinoline derivative, SGI-1027, has been described as a potent inhibitor of DNA methyltransferases (DNMTs), including DNMT1, 3A, and 3B. nih.gov This compound and its analogs have been shown to induce the re-expression of genes silenced by methylation and exhibit cytotoxicity against leukemia cells. nih.gov

Mechanism of Action Elucidation (In Vitro)

The molecular mechanisms underlying the diverse biological activities of N-(4-fluorophenyl)quinolin-4-amine and its analogs are being actively investigated. For their anticancer effects, some 4-anilinoquinoline derivatives are thought to interact with the hydrophobic pocket of the epidermal growth factor receptor (EGFR). nih.gov The introduction of electron-donating groups on the aniline ring can enhance this interaction. nih.gov In the case of the antimalarial 4-aminoquinolines, their primary mechanism involves the inhibition of hemozoin formation in the parasite's food vacuole. hilarispublisher.comyoutube.com They are believed to form a complex with heme, preventing its polymerization and leading to a toxic buildup of free heme. hilarispublisher.comyoutube.com

In the context of antitubercular activity, while the precise molecular target of many 4-anilinoquinolines is still under investigation, some studies suggest potential mechanisms. For example, some quinoline derivatives have been shown to target the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and the cytochrome bc1 complex. nih.gov For the GAK-inhibiting 4-anilinoquinolines, the target is clearly identified as the cyclin G associated kinase. nih.gov The DNA methyltransferase inhibitor SGI-1027 and its analogs are understood to act by inhibiting the activity of DNMTs. nih.gov

Modulation of Cellular Pathways

Research into 4-anilinoquinoline derivatives has revealed their capacity to modulate critical cellular pathways, primarily those involved in cell proliferation, survival, and viral entry. A key mechanism of action for some of these compounds is the inhibition of kinases that regulate clathrin-mediated endocytosis, a fundamental process for the internalization of viruses, toxins, and bacteria into host cells. nih.gov

One notable derivative, N-(4-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine, has been identified as a potent and selective inhibitor of Cyclin G Associated Kinase (GAK). nih.gov GAK is a crucial regulator of clathrin-mediated endocytosis and is implicated in the cellular entry of various pathogens, including influenza, dengue, and Ebola viruses. nih.gov By inhibiting GAK, this compound can interfere with these vital uptake pathways, suggesting a potential role as a host-centered antiviral agent. nih.gov

Furthermore, the broader class of 4-anilinoquinolines has been shown to impact cell cycle progression and microtubule dynamics. Certain derivatives act as tubulin depolymerization agents, binding to the colchicine (B1669291) site on tubulin and thereby disrupting microtubule formation. nih.gov This interference with the cytoskeleton leads to mitotic arrest and ultimately induces apoptosis in cancer cells. nih.gov The antiproliferative activities of these compounds have been demonstrated across various cancer cell lines, including those that have developed multidrug resistance. nih.gov

Studies have also indicated that some 4-aminoquinoline derivatives can sensitize cancer cells to the cytotoxic effects of other therapeutic agents. For instance, a derivative was found to significantly enhance the cancer cell-killing activity of Akt inhibitors in breast cancer cell lines. nih.gov This suggests a role in modulating cell survival pathways and overcoming resistance to targeted therapies. nih.gov

Interaction with Enzymes and Receptors

The pharmacological effects of this compound and its analogs are rooted in their specific interactions with various enzymes and receptors. The primary targets identified in preclinical studies are protein kinases, which are pivotal in signal transduction pathways that are often dysregulated in cancer.

As previously mentioned, N-(4-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine is a potent inhibitor of Cyclin G Associated Kinase (GAK), exhibiting a high degree of selectivity. nih.gov In a binding displacement assay, this compound demonstrated a high affinity for GAK with a dissociation constant (Ki) in the nanomolar range, while showing significantly weaker activity against other members of the Numb-associated kinase (NAK) family. nih.gov

The 4-anilinoquinoline scaffold has also been established as a pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov While the 4-anilinoquinazoline (B1210976) core is more commonly associated with potent EGFR inhibition, certain 4-anilinoquinoline derivatives have also demonstrated significant activity. nih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascades that promote cell growth and proliferation. The substitution pattern on both the quinoline and aniline rings plays a crucial role in determining the potency and selectivity of these inhibitors. nih.gov

Beyond kinases, derivatives of the 4-aminoquinoline structure have been investigated as inhibitors of other enzyme systems. For example, quinoline-based analogs of SGI-1027 have been designed and evaluated as inhibitors of DNA methyltransferases (DNMTs). nih.gov These enzymes are critical for epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells. nih.gov

The table below summarizes the inhibitory activities of selected 4-anilinoquinoline derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme(s) | Observed Effect | Reference |

| N-(4-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine | Cyclin G Associated Kinase (GAK) | Potent and selective inhibition (Ki in nanomolar range) | nih.gov |

| 4-Anilinoquinoline Derivatives | Tubulin | Inhibition of polymerization, binding to colchicine site | nih.gov |

| 4-Anilinoquinoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibition of kinase activity | nih.govnih.gov |

| Quinoline-based SGI-1027 Analogs | DNA Methyltransferases (DNMT1, 3A, 3B) | Enzyme inhibition and re-expression of methylated genes | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine atoms into the N-phenylquinolin-4-amine scaffold has been shown to significantly modulate the biological and metabolic profiles of these compounds. The strategic placement of fluorine can enhance potency, alter selectivity, and improve metabolic stability.

In a study on amodiaquine (B18356), a 4-aminoquinoline (B48711) antimalarial, the substitution of fluorine at various positions of the phenyl ring was investigated to assess its impact on oxidation potential, metabolism, and in vitro antimalarial activity. nih.gov The toxicity associated with amodiaquine is linked to the formation of an electrophilic metabolite, amodiaquine quinone imine (AQQI). nih.gov The research indicated that analogs with fluorine substitutions at the 2',6'-positions and a 4'-fluoro substitution in place of the 4'-hydroxyl group were more resistant to oxidation, thus reducing the likelihood of forming toxic quinone imine metabolites. nih.gov Specifically, 2',6'-difluoroamodiaquine (B1228795) (2',6'-DIFAQ) and 4'-dehydroxy-4'-fluoroamodiaquine (B126672) (4'-deOH-4'-FAQ) exhibited significantly higher oxidation potentials compared to the parent drug. nih.gov These fluorinated analogs generally maintained their in vitro antimalarial efficacy against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum. nih.gov

Similarly, in a series of 4-anilinoquinoline analogs designed as inhibitors of cyclin G associated kinase (GAK), replacing methoxy (B1213986) groups on the aniline (B41778) ring with fluorine resulted in several potent compounds. nih.gov Mono-, di-, and trifluoro analogs demonstrated potent activity against GAK. nih.gov The presence of a halogen, such as fluorine, on the phenyl ring attached to a piperazine (B1678402) moiety was also found to be crucial for the inhibitory effects on human equilibrative nucleoside transporters (ENT1 and ENT2). polyu.edu.hk

Furthermore, in the development of novel fluorinated quinoline (B57606) analogs with antifungal properties, the presence of a fluorine atom at the 4-position of the benzene (B151609) ring (compound 2e) was noted to have a positive influence on activity, even though electron-withdrawing groups at this position generally led to low activity. nih.gov

Table 1: Impact of Fluorine Substitution on Amodiaquine Analogs

| Compound | Substitution | In Vitro Antimalarial Activity | Resistance to Bioactivation (% Thioether Conjugate) |

| Amodiaquine | - | Active | 11.87% |

| 2',6'-DIFAQ | 2',6'-difluoro | Active | 2.17% |

| 4'-deOH-4'-FAQ | 4'-fluoro | Active | 0% |

| 2',5',6'-TRIFAQ | 2',5',6'-trifluoro | Exceptionally low | Not specified |

Data sourced from a study on the effect of fluorine substitution on amodiaquine. nih.gov

Role of Quinoline Core Substitutions on Biological Profile

Modifications to the quinoline core of N-phenylquinolin-4-amine derivatives have a profound effect on their biological profiles, influencing everything from target affinity and selectivity to antiproliferative and antiplasmodial activities.

In the context of GAK inhibitors, substitutions at the 6- and 7-positions of the quinoline ring were found to have a significant impact on affinity. nih.gov For instance, within a series of compounds featuring a 3,4,5-trimethoxyaniline (B125895) moiety, the unsubstituted quinoline (compound 41) displayed the weakest affinity for GAK. nih.gov The introduction of a 4-pyridyl substituent at the 7-position of the quinoline in a 4-anilinoquinoline analog maintained GAK activity but also led to the inhibition of eighteen other kinases, indicating a broader selectivity profile. nih.gov

For antiplasmodial 4-aminoquinolines, the substituent at the 7-position plays a critical role. Electron-withdrawing groups at this position lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This change in basicity affects the pH trapping of the compounds within the parasite's food vacuole. nih.gov The antiplasmodial activity, when normalized for this pH trapping effect, shows a direct proportionality to the compound's ability to inhibit β-hematin formation. nih.gov The 7-chloro group, as seen in chloroquine (B1663885), is considered optimal for activity. pharmacy180.com Conversely, a methyl group at the 3-position reduces activity, and an additional methyl group at the 8-position abolishes it. pharmacy180.com

In the development of anticancer agents targeting G-quadruplexes, the substitution pattern on the quinoline skeleton influenced antiproliferative activity. A quinoline derivative substituted with a phenyl group at the 6-position (compound 13a) was more active against the HeLa cell line than its analog substituted at the 8-position (compound 13e). mdpi.com

Furthermore, the bioisosteric replacement of the quinoline core with a quinazoline (B50416) moiety has been explored. In one study, this replacement did not prove beneficial for antiproliferative activity against the MDA-MB-231 breast cancer cell line, with the exception of one derivative. mdpi.com However, in another instance, a 4-anilinoquinazoline (B1210976) showed high potency for GAK but also significant activity against other kinases like EGFR, ERBB2, and BUB1, highlighting the role of the core structure in determining selectivity. nih.gov

Table 2: Effect of Quinoline Core Substitutions on Biological Activity

| Compound Series | Substitution Position | Substituent | Effect on Biological Activity |

| 4-Anilinoquinolines (GAK inhibitors) | 6- and 7-positions | Various | Large effect on GAK affinity. nih.gov |

| 4-Aminoquinolines (Antiplasmodial) | 7-position | Electron-withdrawing groups | Lowers pKa, influences pH trapping and β-hematin inhibition. nih.gov |

| 4-Aminoquinolines (Antimalarial) | 3-position | Methyl group | Reduces activity. pharmacy180.com |

| 4-Aminoquinolines (Antimalarial) | 8-position | Methyl group | Abolishes activity. pharmacy180.com |

| 2,4-disubstituted Quinolines (Anticancer) | 6-position vs. 8-position | Phenyl group | 6-phenyl substitution showed higher activity against HeLa cells. mdpi.com |

Influence of the N-4 Phenyl Ring and its Substituents

The N-4 phenyl ring and its substituents are key determinants of the biological activity in the N-phenylquinolin-4-amine scaffold, influencing potency and target interaction.

In a study that led to the discovery of potent apoptosis inducers, the SAR of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines was explored. nih.gov The initial hit compound, N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine, was active against several human solid tumor cell lines. nih.gov Subsequent modifications to the N-phenyl ring led to the discovery of 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine, which exhibited significantly enhanced potency in inducing apoptosis and inhibiting cell growth. nih.gov

The electronic properties and steric bulk of the aniline substituents have been systematically varied in the development of GAK inhibitors. nih.gov While fluorine substitutions proved effective, analogs with chlorine substitutions also retained potent GAK activity, with the exception of a 2-chloro derivative. nih.gov In contrast, bromo- and iodo-substituted analogs were less potent. nih.gov

In the context of antifungal quinoline analogs, substitutions on the benzene ring were found to influence activity. The presence of an electron-donating group at the 4-position of the benzene ring, such as tert-butyl, methoxy, methyl, and isopropyl, was associated with better antifungal activity. nih.gov

The nature of the substituent on the phenyl ring can also dictate the mechanism of action. For inhibitors of human equilibrative nucleoside transporters (ENTs), the replacement of a naphthalene (B1677914) moiety with a benzene ring abolished inhibitory effects. polyu.edu.hk However, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of this benzene ring could restore the inhibitory activity on both ENT1 and ENT2. polyu.edu.hk

Table 3: Influence of N-4 Phenyl Ring Substituents on Biological Activity

| Compound Series | Phenyl Ring Substituent | Position | Biological Activity |

| N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines | Propionyl | 4-position | Potent apoptosis inducer. nih.gov |

| 4-Anilinoquinolines (GAK inhibitors) | Fluoro, Chloro | Various | Potent GAK activity. nih.gov |

| 4-Anilinoquinolines (GAK inhibitors) | Bromo, Iodo | Various | Less potent GAK activity. nih.gov |

| Fluorinated quinoline analogs (Antifungal) | tert-Butyl, Methoxy, Methyl, Isopropyl | 4-position | Better antifungal activity. nih.gov |

| ENT Inhibitors | Methyl, Ethyl, Oxymethyl | meta- or para-position | Restored inhibitory activity on ENT1 and ENT2. polyu.edu.hk |

Correlation between Structural Features and Target Affinity

A clear correlation exists between the specific structural features of N-(4-fluorophenyl)quinolin-4-amine analogs and their affinity for various biological targets. This relationship is often governed by a combination of electronic effects, steric hindrance, and the potential for specific intermolecular interactions.

For 4-anilinoquinoline-based GAK inhibitors, computational models suggest that a network of water molecules within the GAK active site is crucial for defining the relative affinity of these ligands. nih.gov The ability of a compound to favorably interact with this water network, in addition to the protein residues, dictates its binding affinity.

In the case of antiplasmodial 4-aminoquinolines, a direct proportionality has been observed between their antiplasmodial activity (normalized for pH trapping) and their β-hematin inhibitory activity. nih.gov The ability to inhibit β-hematin formation, a critical process for the malaria parasite, is in turn correlated with the hematin-quinoline association constant and the electron-withdrawing capacity (as measured by the Hammett constant) of the substituent at the 7-position of the quinoline ring. nih.gov

The discovery of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent apoptosis inducers highlights a strong correlation between the chemical structure and the ability to trigger programmed cell death. nih.gov The SAR study that led to the development of 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine (6b) from an initial hit compound (2) demonstrated that specific substitutions on both the pyrazolo[3,4-b]quinoline core and the N-phenyl ring are essential for high-affinity binding to the target, resulting in potent anticancer activity. nih.gov

For inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety adjacent to a piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Molecular docking analyses have suggested that the binding site for some of these analogs in ENT1 may be distinct from that of conventional inhibitors, indicating that specific structural features grant access to alternative binding pockets. polyu.edu.hk

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the potential biological targets of a compound. While specific docking studies on N-(4-fluorophenyl)quinolin-4-amine are not extensively detailed in the available literature, research on structurally similar quinoline (B57606) and quinazoline (B50416) derivatives provides a clear indication of its potential interaction patterns.

For instance, docking studies on a series of 4-[(quinolin-4-yl)amino]benzamide derivatives against the RNA polymerase of the influenza virus have shown key interactions. nih.gov These include Pi-Pi stacking interactions between the quinoline ring system and aromatic amino acid residues like tryptophan (e.g., TRP706), as well as the formation of salt bridges with charged residues such as lysine (B10760008) (e.g., LYS643). nih.gov Similarly, docking of halogenated quinoline derivatives into the active sites of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases, revealed strong binding affinities. nih.gov One such derivative, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), demonstrated a superior binding score of -8.37 kcal/mol for MAO-B. nih.gov

In other studies, N,2-diphenylquinazolin-4-amine derivatives, which share a similar core structure, were docked into the ATP-active pocket of E. coli DNA gyrase B kinase. The results indicated that these compounds could achieve favorable binding energies, with one of the most active compounds showing a dock score of -6.13 kcal/mol. researchgate.net These findings suggest that this compound likely interacts with protein targets through a combination of hydrogen bonding involving the amine group and the quinoline nitrogen, as well as Pi-stacking interactions contributed by its aromatic rings.

Table 1: Molecular Docking Data for Structurally Related Quinoline/Quinazoline Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Reported Binding/Docking Score | Reference |

|---|---|---|---|---|

| Halogenated quinoline derivatives | MAO-B | Not specified | -8.37 kcal/mol | nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Influenza RNA Polymerase (3CM8) | TRP706, LYS643 | < -5.000 kcal/mol | nih.gov |

| N,2-diphenylquinazolin-4-amine derivatives | E. coli DNA gyrase B (1KZN) | Not specified | -6.13 kcal/mol | researchgate.net |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds containing the 4-fluorophenyl quinoline scaffold, DFT studies have been instrumental in understanding their fundamental properties.

Research on 4-fluorophenyl substituted 8-hydroxyquinoline (B1678124) derivatives has utilized DFT and time-dependent DFT (TD-DFT) to explore their electronic structures and photophysical properties. elsevierpure.com Such calculations help in predicting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity and polarizability. researchgate.net

In a study of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, DFT calculations were employed to verify the molecular structure and analyze its electronic and optical properties. tandfonline.com Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites that are prone to interaction. researchgate.net These computational analyses confirm that the quinoline system, with its mix of aromatic and heterocyclic character, along with the electronegative fluorine atom, creates a distinct electronic profile that governs its intermolecular interactions.

In Silico ADME Prediction and Molecular Descriptors

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical computational step in drug discovery that assesses the pharmacokinetic properties of a compound. These predictions rely on the calculation of various molecular descriptors.

For quinoline derivatives, ADME properties are often evaluated using tools like SwissADME and pKCSM. nih.gov Key descriptors include lipophilicity (LogP), topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and molecular weight. These parameters are often assessed against criteria like Lipinski's Rule of Five to predict a compound's potential oral bioavailability.

For instance, a computational study on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline using the BOILED-Egg method predicted positive gastrointestinal absorption but negative blood-brain barrier (BBB) penetration. tandfonline.com Predictions for other classes of quinoline derivatives have also been performed, assessing properties like Caco-2 permeability (an indicator of intestinal absorption) and P-glycoprotein (P-gp) substrate or inhibitor potential. researchgate.net The general consensus from these studies is that while many quinoline derivatives show good drug-like characteristics and potential for intestinal absorption, their ability to cross the BBB can be limited, which may be advantageous or disadvantageous depending on the desired therapeutic target. nih.govnih.gov

Table 2: Predicted Molecular Descriptors for a Related Quinoline Compound

| Compound | Descriptor | Predicted Value/Property | Reference |

|---|---|---|---|

| 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Gastrointestinal Absorption | Positive | tandfonline.com |

| Blood-Brain Barrier Penetration | Negative | ||

| 2-Amino-2-(4-fluorophenyl)-1-quinolin-8-ylethanol | XLogP3-AA | 2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | ||

| Hydrogen Bond Acceptor Count | 4 | ||

| Rotatable Bond Count | 3 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is often coupled with Molecular Dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time.

MD simulations on halogenated quinoline derivatives complexed with MAO-A and MAO-B have been used to assess the structural stability of the ligand-protein complexes. nih.gov Metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG) are monitored over the simulation time (e.g., 100 ns) to confirm that the ligand remains stably bound in the active site. nih.govsemanticscholar.org For example, the complex of a quinoline derivative with MAO-A showed a stable RMSD of 2.683 ± 0.625 Å, indicating a stable interaction. nih.gov

The presence of the fluorine atom in this compound can significantly influence its conformational preferences due to stereoelectronic effects. Studies on 4-fluoroproline (B1262513) have shown that the strong inductive effect of fluorine can enforce a particular pucker in a ring system and bias the conformation of adjacent bonds. nih.gov A similar effect can be anticipated for the fluorophenyl ring in the title compound, influencing its orientation relative to the quinoline core and affecting its binding to target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

For quinoline-based compounds, QSAR studies have been successfully applied to understand their inhibitory activities against various targets. For example, a QSAR study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors revealed that the size of substituents at the C7 position and steric hindrance were key factors influencing inhibitory activity. nih.gov In another study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents, a robust QSAR model was developed with good statistical parameters (R² = 0.83), which suggested that van der Waals volume, electron density, and electronegativity were pivotal for the observed activity. nih.gov

These studies demonstrate that QSAR is a powerful tool for optimizing the structure of quinoline derivatives like this compound. By building a model with a series of related analogues, researchers can predict which modifications to the quinoline or fluorophenyl rings would be most likely to enhance a desired biological effect.

Medicinal Chemistry and Drug Discovery Applications

The Quinoline (B57606) Scaffold: A Privileged Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.gov The versatility of the quinoline nucleus allows it to interact with a diverse array of biological targets, making it a cornerstone in the design of novel therapeutic agents. nih.govnih.gov

The chemical tractability of the quinoline ring system allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov This structural flexibility has been exploited to develop drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov The ability of the quinoline scaffold to serve as a template for the generation of large libraries of diverse compounds further cements its status as a privileged structure in modern drug discovery. nih.gov

Lead Identification and Optimization Strategies

The journey from a hit compound to a clinical candidate is a meticulous process of lead identification and optimization. For quinoline-based compounds like N-(4-fluorophenyl)quinolin-4-amine, this process involves iterative cycles of design, synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic properties.

Design of Analogues with Improved Potency or Selectivity

The strategic modification of the this compound scaffold is a key strategy to enhance its biological activity. Structure-activity relationship (SAR) studies on related 4-anilinoquinolines have provided valuable insights into the structural requirements for potent and selective inhibition of various biological targets, particularly protein kinases.

For instance, in the context of inhibiting Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry into host cells, the 4-anilinoquinoline core has been identified as a potent inhibitory scaffold. nih.gov The substitution pattern on both the quinoline ring and the aniline (B41778) moiety plays a critical role in determining the potency and selectivity of these inhibitors.

A study that synthesized and evaluated a series of 4-anilinoquinolines identified N-(4-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine (a close analog of the title compound) as a potent GAK inhibitor. nih.gov The data from this study and others on related compounds can be summarized to guide the design of new analogs.

| Compound | Quinoline Substitution | Aniline Substitution | Biological Target | Observed Activity | Reference |

|---|---|---|---|---|---|

| Analog 1 | 6-Trifluoromethyl | 4-Fluoro | GAK | Potent Inhibition | nih.gov |

| Analog 2 | Unsubstituted | Various | HIV-1 | Active | nih.gov |

| Analog 3 | Various | Various | CpG-ODN | Antagonist | nih.gov |

The data suggests that the presence of a fluorine atom on the phenyl ring is often favorable for activity. Further modifications to the quinoline core, such as the introduction of substituents at the 6 and 7-positions, can significantly impact potency and selectivity. nih.gov For example, in a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl) derivatives, potent dual inhibitors of c-Met and VEGFR2 were discovered, highlighting the importance of the substitution pattern on the quinoline ring. nih.gov

Strategies to Overcome Drug Resistance

A significant challenge in chemotherapy is the development of multidrug resistance (MDR) in cancer cells. The quinoline scaffold has been investigated as a potential tool to overcome this resistance. While specific studies focusing solely on this compound in overcoming MDR are not extensively documented, research on related quinoline derivatives provides a strong rationale for its potential in this area.

The general mechanisms by which quinoline-based compounds can circumvent drug resistance include:

Inhibition of Efflux Pumps: Some quinoline derivatives have been shown to inhibit the function of P-glycoprotein (P-gp), a key efflux pump responsible for pumping chemotherapeutic agents out of cancer cells.

Targeting Alternative Pathways: By inhibiting signaling pathways that are crucial for the survival of resistant cancer cells, quinoline-based drugs can offer an alternative therapeutic strategy.

For example, certain hybrid molecules incorporating a quinoline moiety have demonstrated the ability to overcome cross-resistance and exhibit improved efficacy. nih.gov The structural features of this compound, particularly the lipophilic nature of the fluorophenyl group, could contribute to its ability to interact with and potentially inhibit efflux pumps or other resistance-conferring proteins.

Discovery of Novel Bioactive Scaffolds

The this compound structure can serve as a starting point for the discovery of novel bioactive scaffolds. Through techniques such as scaffold hopping and fragment-based drug design, medicinal chemists can utilize the core structure to explore new chemical space and identify compounds with entirely new biological activities.

For instance, the 4-aminoquinoline (B48711) core can be modified or replaced with other heterocyclic systems to generate novel scaffolds. The insights gained from the SAR of this compound and its analogs can guide the design of these new molecules. The synthesis of novel Schiff base scaffolds derived from 4-aminoantipyrine (B1666024) is an example of how a core amine functionality can be used to generate new chemical entities with distinct biological profiles, such as antibacterial, antioxidant, and anti-inflammatory activities. nih.gov

The exploration of different substitution patterns on the quinoline and phenyl rings of this compound can also lead to the discovery of compounds with novel mechanisms of action. The inherent versatility of the quinoline scaffold ensures that it will continue to be a valuable starting point for the discovery of the next generation of therapeutic agents. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.